(1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride
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Overview
Description
(1R,3S,5S)-3-benzyl-8-azabicyclo[321]octane hydrochloride is a chemical compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a series of cyclization reactions starting from simpler organic molecules.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used to study the effects of azabicyclo compounds on biological systems.
Industry: It can be used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or other proteins. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved will depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride
- Methyl (1R,2R,3S,5R)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride
- (1R,5S)-3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane
Uniqueness
What sets (1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride apart from these similar compounds is its specific benzyl substitution, which can confer unique chemical and biological properties. This uniqueness can make it particularly valuable for certain applications, such as the development of new drugs or the study of specific biochemical pathways.
Properties
Molecular Formula |
C14H20ClN |
---|---|
Molecular Weight |
237.77 g/mol |
IUPAC Name |
(1R,5S)-3-benzyl-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C14H19N.ClH/c1-2-4-11(5-3-1)8-12-9-13-6-7-14(10-12)15-13;/h1-5,12-15H,6-10H2;1H/t12?,13-,14+; |
InChI Key |
RQDDFOAFTKZAFV-PCMHIUKPSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)CC3=CC=CC=C3.Cl |
Canonical SMILES |
C1CC2CC(CC1N2)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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